![molecular formula C22H34O6 B1235047 Cytosporic acid](/img/structure/B1235047.png)
Cytosporic acid
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Overview
Description
Cytosporic acid is a monocarboxylic acid that is 3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid substituted by a (2R)-hexan-2-yl at position 7, a hydroxy group at position 6 and a 3-hydroxypropanoyl group at position 8. It is a fungal metabolite produced by Cytospora with HIV-1 integrase inhibitory activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a beta-hydroxy ketone, a cyclic ketone, an enol, a primary alcohol, a dioxo monocarboxylic acid and a member of hexahydronaphthalenes.
Scientific Research Applications
HIV-1 Integrase Inhibitory Activity
Cytosporic acid, isolated from the fungus Cytospora sp., exhibits inhibitory activity against HIV-1 integrase, a critical enzyme in HIV replication. This property suggests potential for development into anti-retroviral therapy (Jayasuriya et al., 2003).
Synthesis of Bioactive Compounds
Researchers have developed methods to synthesize cytosporone analogs, including AMS35AA and AMS35BB, starting from 3,5-dimethoxybenzoic acid. These compounds, related to cytosporic acid, display several biological properties, highlighting the versatility of cytosporic acid derivatives (Vitor et al., 2021).
Nanoparticle Fabrication for Protein Delivery
In the field of nanotechnology, cytosporic acid derivatives have been explored for their potential in creating mesoporous metal-organic frameworks (MOFs) for efficient protein delivery, showcasing their utility in biomedical applications (Wang et al., 2018).
Antimicrobial and Antiviral Properties
Cytosporic acid and its derivatives have shown cytotoxic, antimicrobial, and antiviral activities. This includes significant effects against viruses like hepatitis C and effectiveness against bacteria and fungi, indicating their potential in developing new therapeutic agents (Narmani et al., 2019).
Drug Delivery Systems
Studies have explored the use of cytosporic acid derivatives in developing drug delivery systems. These include positively charged nanoparticles for oral bioavailability improvement of drugs and multifunctional nanoparticles for optical/MR imaging in vivo (El-Shabouri, 2002), (Lee et al., 2011).
Biomedical and Tissue Engineering Applications
Cytosporic acid derivatives have found applications in the fabrication of chitosan-based scaffolds for tissue engineering. These scaffolds have been used for drug encapsulation and release, offering a promising platform for various biomedical applications, including cancer treatment (Thangavel et al., 2016).
properties
Molecular Formula |
C22H34O6 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
(1S,3S,4aR,8S,8aS)-7-[(2R)-hexan-2-yl]-6-hydroxy-8-(3-hydroxypropanoyl)-3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-5-6-7-13(3)17-20(26)19(25)14-10-12(2)11-15(21(27)28)18(14)22(17,4)16(24)8-9-23/h12-15,18,23,26H,5-11H2,1-4H3,(H,27,28)/t12-,13+,14+,15-,18-,22+/m0/s1 |
InChI Key |
DHAUNSINPICAFU-DSGRLQPCSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C1=C(C(=O)[C@@H]2C[C@@H](C[C@@H]([C@H]2[C@]1(C)C(=O)CCO)C(=O)O)C)O |
SMILES |
CCCCC(C)C1=C(C(=O)C2CC(CC(C2C1(C)C(=O)CCO)C(=O)O)C)O |
Canonical SMILES |
CCCCC(C)C1=C(C(=O)C2CC(CC(C2C1(C)C(=O)CCO)C(=O)O)C)O |
synonyms |
cytosporic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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